

An In-depth Technical Guide to the Mechanism of Action of MK-0608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608 is a potent, orally bioavailable nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive technical overview of the core mechanism of action of **MK-0608**, intended for researchers, scientists, and professionals involved in drug development. The information presented herein is compiled from various scientific publications and aims to provide a detailed understanding of the molecular interactions, inhibitory kinetics, and resistance profile of this compound.

Core Mechanism of Action

MK-0608, chemically known as 7-deaza-2'-C-methyladenosine, is a prodrug that requires intracellular phosphorylation to exert its antiviral activity.[1] The primary mechanism of action of **MK-0608** is the termination of viral RNA synthesis mediated by the HCV NS5B polymerase.

Upon entry into the host cell, **MK-0608** is metabolized by cellular kinases to its active 5'-triphosphate form, **MK-0608**-TP. This active metabolite then acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral NS5B polymerase.

The key steps in the mechanism of action are:







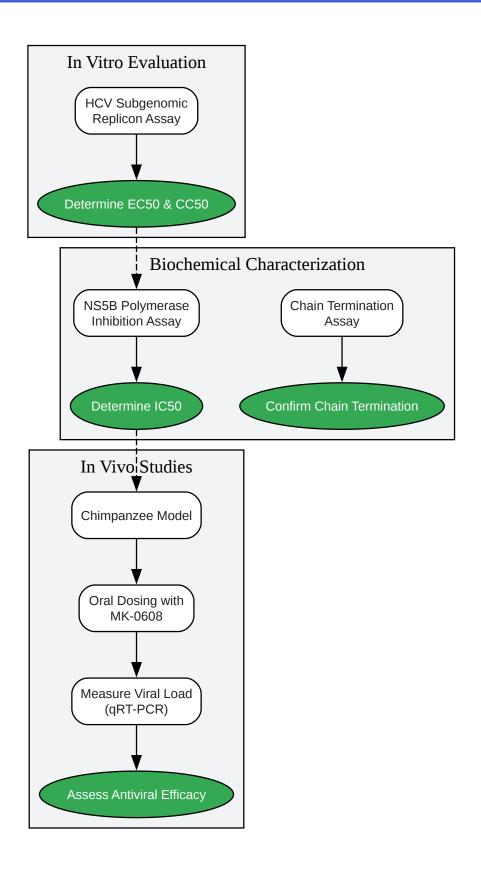
- Intracellular Phosphorylation: **MK-0608** is converted to its monophosphate, diphosphate, and ultimately its active triphosphate form by host cell kinases.
- Competitive Inhibition: MK-0608-TP competes with endogenous ATP for the active site of the HCV NS5B polymerase.
- Incorporation into Viral RNA: The NS5B polymerase incorporates MK-0608-monophosphate into the nascent viral RNA strand.
- Chain Termination: Due to the presence of a methyl group at the 2'-C position of the ribose sugar, the incorporated MK-0608 molecule lacks a 3'-hydroxyl group, which is essential for the formation of the subsequent phosphodiester bond. This leads to the immediate termination of RNA chain elongation.

Signaling Pathway Diagram









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References

- 1. HCV Drug Resistance | Public Health Ontario [publichealthontario.ca]
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